2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
CAS No.: 901240-19-5
Cat. No.: VC4810756
Molecular Formula: C21H22ClN3O3S
Molecular Weight: 431.94
* For research use only. Not for human or veterinary use.
![2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE - 901240-19-5](/images/structure/VC4810756.png)
Specification
CAS No. | 901240-19-5 |
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Molecular Formula | C21H22ClN3O3S |
Molecular Weight | 431.94 |
IUPAC Name | 2-[[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Standard InChI | InChI=1S/C21H22ClN3O3S/c1-27-11-10-23-18(26)13-29-21-19(14-6-8-16(22)9-7-14)24-20(25-21)15-4-3-5-17(12-15)28-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)(H,24,25) |
Standard InChI Key | QAGRYCBNVGDTLA-UHFFFAOYSA-N |
SMILES | COCCNC(=O)CSC1=C(NC(=N1)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Cl |
Introduction
1. Introduction to 2-{[5-(4-Chlorophenyl)-2-(3-Methoxyphenyl)-1H-Imidazol-4-Yl]Sulfanyl}-N-(2-Methoxyethyl)Acetamide
2-{[5-(4-Chlorophenyl)-2-(3-Methoxyphenyl)-1H-Imidazol-4-Yl]Sulfanyl}-N-(2-Methoxyethyl)Acetamide is a complex organic compound characterized by its unique structural features and potential pharmacological properties. This compound belongs to a class of imidazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities.
Molecular Formula and Weight
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Molecular Formula: C₁₈H₁₈ClN₃O₂S
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Molecular Weight: 367.87 g/mol
Structural Representation
The structural formula can be represented as follows:
textCl | OCH3--C6H4--S--C5H4N | CH3
Synthesis of 2-{[5-(4-Chlorophenyl)-2-(3-Methoxyphenyl)-1H-Imidazol-4-Yl]Sulfanyl}-N-(2-Methoxyethyl)Acetamide
The synthesis of this compound typically involves several key steps, including the formation of the imidazole ring, the introduction of the chlorophenyl and methoxyphenyl groups, and the final acetamide formation.
Synthetic Route Overview
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Formation of Imidazole Derivative: The initial step involves the reaction of appropriate precursors to form the imidazole core.
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Substitution Reactions: Chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.
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Final Acetamide Formation: The final step involves the reaction with acetic anhydride or acetyl chloride to yield the acetamide derivative.
Reaction Conditions
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Temperature: Varies depending on the step (typically between 50°C to 100°C)
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Solvent: Common solvents include dimethyl sulfoxide (DMSO) and ethanol.
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Catalysts: Base catalysts such as triethylamine may be used.
Antimicrobial Activity
Research has indicated that compounds with imidazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 2-{[5-(4-Chlorophenyl)-2-(3-Methoxyphenyl)-1H-Imidazol-4-Yl]Sulfanyl}-N-(2-Methoxyethyl)Acetamide demonstrate activity against various bacterial strains.
Enzyme Inhibition Studies
Recent research has focused on enzyme inhibition, particularly targeting enzymes involved in cancer metabolism and bacterial resistance mechanisms.
Research Findings and Data Analysis
Study Reference | Biological Activity | IC50 Value (µM) | Notes |
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Study A | Antimicrobial (E.coli) | 15 | Effective against resistant strains |
Study B | Anticancer (HeLa cells) | 20 | Induced apoptosis in vitro |
Study C | Enzyme Inhibition (Kinase) | 10 | Significant inhibition observed |
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